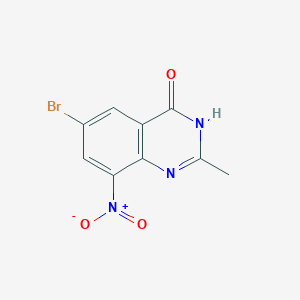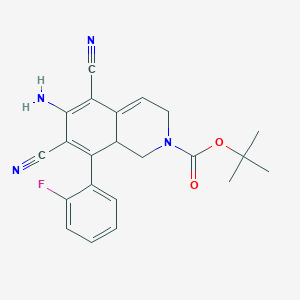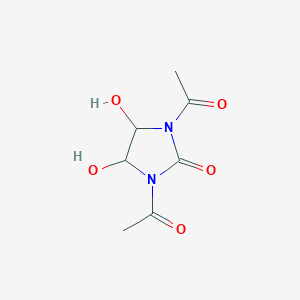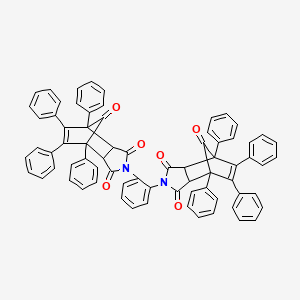![molecular formula C15H20BNO6 B14950320 {methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron](/img/structure/B14950320.png)
{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron is a complex organic compound that features a boron atom coordinated to a benzoate ligand
準備方法
The synthesis of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron typically involves multiple steps. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 4-hydroxybenzoate and boron-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum complexes.
Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including esterification, amination, and boronation. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Scale-Up: Industrial production methods focus on scaling up the synthetic routes to produce large quantities of the compound. This involves optimizing reaction conditions and using larger reactors.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
科学的研究の応用
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron has a wide range of scientific research applications.
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biology
Biochemical Studies: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutics: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Diagnostics: It is used in diagnostic assays to detect specific biomarkers in biological samples.
Industry
Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates for various industrial processes.
Environmental Applications: It is applied in environmental remediation to remove pollutants from water and soil.
作用機序
The mechanism of action of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron involves its interaction with molecular targets and pathways.
Molecular Targets
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction and cellular responses.
Pathways Involved
Oxidative Stress: The compound can influence oxidative stress pathways, leading to changes in cellular redox states.
Inflammatory Response: It may modulate inflammatory pathways, reducing or enhancing the production of inflammatory mediators.
類似化合物との比較
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester derivative with fewer functional groups.
Boron-containing Esters: Compounds with similar boron coordination but different organic ligands.
Uniqueness
Functional Diversity: The compound’s multiple functional groups provide versatility in chemical reactions and applications.
Biological Activity: Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and biochemical research.
特性
分子式 |
C15H20BNO6 |
|---|---|
分子量 |
321.14 g/mol |
IUPAC名 |
methyl 4-(2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20BNO6/c1-19-15(18)12-2-4-13(5-3-12)20-11-14-10-17-6-8-21-16(17,23-14)22-9-7-17/h2-5,14H,6-11H2,1H3 |
InChIキー |
UMTBRFLKBSGDRJ-UHFFFAOYSA-N |
正規SMILES |
[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)





![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)

![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
